Rehmaionoside A

Description

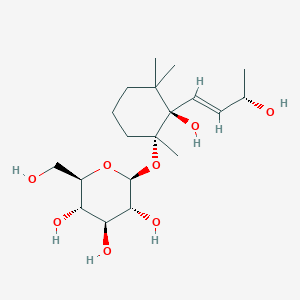

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3S)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12+,13+,14-,15+,16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINSKFENWFTQI-UNYLSTHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Background and Academic Significance of Rehmaionoside a

Origin and Classification as a Glycoside Compound

Rehmaionoside A is isolated from the roots of Rehmannia glutinosa, a plant widely utilized in traditional Chinese medicine nih.gov. Chemically, this compound is classified as a glycoside compound . Glycosides are molecules in which a sugar group (glycone) is bonded through its anomeric carbon to a non-sugar part (aglycone) via a glycosidic bond jiwaji.edu.

Further classification places this compound within the category of terpene glycosides np-mrd.orgebi.ac.uk. Terpene glycosides are prenol lipids featuring a carbohydrate moiety glycosidically linked to a terpene backbone np-mrd.org. More specifically, this compound is identified as an iridoid glycoside nih.govmdpi.comresearchgate.net. Iridoids are a class of monoterpenoids that are often found in plants, frequently in glycosidic form. This compound is also described in the literature as a megastigmane sesquiterpenoid and an ionone (B8125255) derivative np-mrd.org.

The molecular formula of this compound is C₁₉H₃₄O₈, and its molecular weight is approximately 390.5 g/mol simsonpharma.comveeprho.comcymitquimica.com. It is known to be a structural isomer of Rehmaionoside B nih.govmdpi.comresearchgate.net.

Historical Context and Research Evolution in Natural Product Chemistry

The plant source of this compound, Rehmannia glutinosa (known as "dihuang" in Chinese), has a deep-rooted history in traditional Chinese medicine, with its first documentation appearing in the ancient text Shennong Bencao Jing nih.govresearchgate.net. This historical usage has driven significant research into the plant's chemical composition and pharmacological effects.

Research into the chemical constituents of Rehmannia glutinosa has evolved over time, focusing on identifying the diverse compounds present, including iridoid glycosides and sugars nih.govresearchgate.net. Studies have explored how the chemical composition changes depending on the form of the plant material (e.g., fresh, raw, prepared) and the processing methods used nih.govmdpi.com. While Rehmannia glutinosa has been extensively studied, this compound itself was documented more recently, with one source indicating its first documentation in 2017 np-mrd.org, although an earlier experimental study mentioning this compound dates back to 2002 nih.govmdpi.com. The evolution of research in natural product chemistry, particularly concerning plants like Rehmannia glutinosa, has increasingly utilized advanced analytical techniques to isolate and characterize specific compounds like this compound.

Current Academic Interest and Research Potential

Current academic interest in this compound stems from its potential biological activities and its role as a component of a medicinally important plant. It is a subject of interest in pharmaceutical research, where its potential anti-inflammatory and antioxidant effects are being investigated . Researchers are studying its interactions with cellular pathways and its potential in managing conditions related to inflammation and oxidative stress . This involves investigating its effects using cellular models to evaluate its efficacy .

Furthermore, network pharmacology approaches have been employed to understand the potential therapeutic targets of Rehmannia glutinosa and its constituents. Molecular docking studies have indicated that this compound can bind to certain proteins, such as ADAM17 and PNP, suggesting potential mechanisms of action at a molecular level researchgate.net.

Detailed Research Findings:

Research has characterized this compound with specific chemical properties. The following table summarizes key data points:

| Property | Value(s) | Source(s) |

| Molecular Formula | C₁₉H₃₄O₈ | simsonpharma.comveeprho.comcymitquimica.com |

| Molecular Weight | 390.5 g/mol or 390.47 g/mol | simsonpharma.comveeprho.comcymitquimica.com |

| PubChem CID | 10023290 | nih.gov |

| Classification | Glycoside, Terpene Glycoside, Iridoid Glycoside | nih.govnp-mrd.orgebi.ac.ukmdpi.comresearchgate.net |

| Source Plant | Rehmannia glutinosa | nih.gov |

Molecular docking studies have provided insights into the potential interactions of this compound with biological targets. For instance, studies have reported binding affinities for this compound with proteins such as ADAM17 and PNP researchgate.net.

| Protein Target | Binding Affinity (kcal/mol) | Source |

| ADAM17 | -5.775 | researchgate.net |

| PNP | -6.437 | researchgate.net |

These findings contribute to the understanding of how this compound might exert its biological effects at a molecular level.

This compound is a natural product that has attracted scientific interest due to its presence in medicinal plants. This article focuses exclusively on its natural occurrence, distribution, extraction, and isolation methodologies, adhering strictly to the provided outline.

Natural Occurrence, Extraction, and Isolation Methodologies for Rehmaionoside a

Botanical Sources and Phytogeographical Distribution

Rehmaionoside A has been identified in several plant species, with Rehmannia glutinosa being a primary source. np-mrd.org Its presence has also been noted in Camellia sasanqua. tandfonline.comresearchgate.netnih.gov

Rehmannia glutinosa (Libosch.) Steud.: Primary Source Investigation

Rehmannia glutinosa, a perennial herb belonging to the Orobanchaceae family, is widely distributed in China, Japan, and Korea. mdpi.com The roots of R. glutinosa are a well-documented source of this compound. np-mrd.orgmdpi.comresearchgate.net Research on the chemical constituents of R. glutinosa has consistently reported the isolation of this compound alongside other compounds. mdpi.comresearchgate.netresearchgate.net

Camellia sasanqua Thunb.: Alternative Natural Occurrence Research

Camellia sasanqua Thunb., a species within the Theaceae genus, has also been found to contain this compound. tandfonline.comresearchgate.netnih.gov Studies investigating the chemical composition of C. sasanqua leaves have reported the isolation and identification of this compound. tandfonline.comresearchgate.netnih.govvast.gov.vn The plant is distributed in tropical and subtropical regions. tandfonline.com

Advanced Extraction Methodologies from Plant Matrices

The extraction of this compound from plant material typically involves methods aimed at isolating glycosidic compounds. Various techniques are employed to efficiently extract secondary metabolites from complex plant matrices. ijsra.netresearchgate.net

Conventional Solvent Extraction Techniques: Optimization and Efficiency Studies

Solvent extraction is a fundamental step in isolating this compound from its botanical sources. The choice of solvent is crucial and depends on the polarity of the target compound and the plant matrix. ijsra.net

Maceration and Percolation Methods

Maceration and percolation are two conventional techniques widely used for the extraction of compounds from medicinal plants. ijsra.netresearchgate.netufg.brf1000research.comphiladelphia.edu.jogoogle.com

Maceration: This process involves soaking the coarsely powdered plant material in a solvent (menstruum) in a closed container for a specified period, with occasional shaking. mdpi.comijsra.netresearchgate.netphiladelphia.edu.jo The soluble constituents diffuse into the solvent. ijsra.netphiladelphia.edu.jo Maceration is a simple technique that requires minimal equipment and is suitable for thermolabile components, but it can be time-consuming and may not achieve complete extraction. ijsra.netresearchgate.net In the isolation of compounds from Rehmannia glutinosa, maceration with methanol (B129727) has been employed as an initial extraction step. mdpi.com

Percolation: This technique involves packing the plant material in a percolator and allowing the solvent to pass slowly through the column. ijsra.netphiladelphia.edu.jo The solvent saturates the material, and the extract is collected at the bottom. ijsra.netphiladelphia.edu.jo Percolation is generally more efficient than maceration and provides a more concentrated extract, but it requires more specialized equipment and a skilled operator. ijsra.net A combination of maceration and percolation is also a recognized method to improve extraction efficiency. philadelphia.edu.jo

While specific comparative data tables detailing the optimization and efficiency of maceration versus percolation solely for the extraction yield of this compound were not explicitly found in the search results, these methods are standard practices for the initial extraction of glycosides and other polar compounds from plants like Rehmannia glutinosa and Camellia sasanqua. mdpi.comijsra.netresearchgate.netufg.brphiladelphia.edu.jogoogle.com The subsequent isolation of this compound from the crude extract typically involves more advanced chromatographic techniques. mdpi.comresearchgate.net

Research findings indicate that the extraction process for compounds from Rehmannia glutinosa often begins with solvent extraction, such as maceration with ethanol (B145695) or methanol, followed by partitioning and various chromatographic purification steps to isolate specific compounds like this compound. mdpi.comresearchgate.netsmolecule.com Similarly, studies on Camellia sasanqua have utilized methanol extraction of dried leaves as an initial step before chromatographic separation. tandfonline.comvast.gov.vn

Soxhlet Extraction Modifications

Soxhlet extraction is a classic solid-liquid extraction technique widely used for extracting compounds with limited solubility in a solvent. biosmartnotes.comwikipedia.orgedu.krd It operates on a continuous principle where the solvent is repeatedly vaporized, condensed, and passed through the solid sample, allowing for efficient recycling of a relatively small volume of solvent to extract a larger amount of material. biosmartnotes.comwikipedia.orgedu.krdhawachfilterpaper.com

While the basic Soxhlet apparatus and process remain consistent, modifications often involve optimizing parameters such as solvent type, extraction time, and sample preparation to enhance the yield and selectivity for target compounds like this compound. The choice of solvent is crucial, with organic solvents like ethanol, methanol, acetone, hexane, or ethyl acetate, either pure or mixed with water, commonly employed depending on the polarity of the target compound. edu.krd Although specific detailed modifications of Soxhlet extraction solely for this compound are not extensively detailed in the provided search results, the general principles of modifying solvent composition or extraction duration would apply to optimize the recovery of this specific glycoside. hawachfilterpaper.com Soxhlet extraction is often used as a benchmark for comparison when developing newer extraction methods. edu.krd

Green Extraction Technologies: Sustainability and Yield Enhancement

Green extraction technologies are increasingly favored in natural product chemistry due to their reduced environmental impact, lower solvent consumption, shorter extraction times, and potential for enhanced yield and selectivity compared to conventional methods like maceration or standard Soxhlet extraction. mdpi.commdpi.comencyclopedia.pubsk-skrlj.commdpi.com These techniques align with the principles of green chemistry, aiming for more sustainable and efficient processes. mdpi.comencyclopedia.pubmdpi.com

Ultrasound-Assisted Extraction (UAE) Parameters and Performance

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction of bioactive compounds from plant matrices. mdpi.commdpi.com The cavitation effect generated by ultrasound creates mechanical stress on the plant cell walls, facilitating the release of intracellular compounds into the solvent. mdpi.com

Key parameters influencing UAE performance include ultrasound power, frequency, extraction time, temperature, solvent type, and the solid-to-solvent ratio. mdpi.comresearchgate.net Optimizing these variables is crucial for achieving high extraction yields. For instance, increasing ultrasound power can improve yields due to stronger shear forces, although excessive power can lead to degradation of sensitive compounds or solvent evaporation. mdpi.com Extraction time is another critical factor, with studies showing efficient extraction of various bioactive compounds within relatively short durations (e.g., maximum 60 minutes). mdpi.comresearchgate.net Solvent composition, such as the percentage of ethanol in water, and the solid-to-solvent ratio also significantly impact the yield of extracted compounds. mdpi.comresearchgate.netnih.gov

While specific optimized UAE parameters solely for this compound were not found, research on the UAE of other compounds from Rehmannia glutinosa or similar plant matrices provides insights into typical conditions. For example, ultrasonication at 40 kHz and 500 W has been used for extracting compounds from Rehmannia Radix with 25% methanol as the solvent for 30 minutes. cjnmcpu.com Studies on the UAE of polyphenols from other plant materials have demonstrated the importance of optimizing parameters like ethanol concentration, sonication time, and amplitude for maximizing yield. mdpi.comnih.gov

Table 1: Examples of UAE Parameters and Their Influence on Extraction

| Parameter | Range/Value | Observed Effect (General) | Source |

| Ultrasound Power | 200-500 W (medium) | Higher yields, faster extraction; excessive power can degrade compounds | mdpi.com |

| Frequency | 20 kHz - 10 MHz | Influences cavitation effects | mdpi.com |

| Extraction Time | Short (e.g., < 60 min) | Efficient extraction within short durations | mdpi.comresearchgate.net |

| Solvent | Ethanol/Water mixtures | Significant impact on yield depending on compound polarity | mdpi.comnih.gov |

| Solid-to-Solvent Ratio | Varies | Affects concentration and yield | researchgate.netnih.gov |

| Temperature | Around 50 °C (max 80 °C) | Can influence solubility and compound stability | mdpi.com |

| Amplitude | Varies | Can significantly affect yield | mdpi.comresearchgate.netnih.gov |

Microwave-Assisted Extraction (MAE) Variables and Outcomes

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant matrix, increasing the internal pressure and disrupting cell structures, thereby facilitating the release of target compounds. mdpi.compensoft.net MAE offers advantages such as reduced solvent consumption, faster extraction rates, and energy savings compared to conventional methods. mdpi.com

Key variables in MAE include microwave power, extraction time, temperature, solvent type and concentration, and the solid-to-liquid ratio. mdpi.compensoft.netmdpi.comnih.gov Optimization of these variables is crucial for maximizing the extraction yield of specific compounds. For instance, microwave power significantly affects extraction efficiency, with optimal power levels leading to increased yields, while excessive power can potentially degrade compounds. pensoft.netmdpi.comnih.gov Extraction time in MAE is typically short. mdpi.commdpi.com Solvent composition, such as the percentage of ethanol or methanol in water, and the solid-to-solvent ratio are also critical factors influencing the outcome of MAE. mdpi.commdpi.com

While specific MAE parameters for this compound were not found, studies on the MAE of other compounds from plant sources highlight the importance of optimizing these variables. For example, the optimization of MAE for phenolic compounds from date seeds involved evaluating temperature, ethanol concentration, and extraction time. mdpi.com Another study on the MAE of polysaccharides optimized microwave power, extraction time, number of extractions, and solid-liquid ratio. pensoft.net

Table 2: Examples of MAE Variables and Their Influence on Extraction

| Variable | Range/Value | Observed Effect (General) | Source |

| Microwave Power | Varies | Significant impact on yield; optimal level is crucial | pensoft.netmdpi.comnih.gov |

| Extraction Time | Typically short | Faster extraction rates compared to conventional methods | mdpi.commdpi.com |

| Temperature | Varies | Influences solubility and extraction efficiency | mdpi.com |

| Solvent Type/Concentration | Ethanol/Water, Methanol/Water | Critical for yield and selectivity | mdpi.commdpi.com |

| Solid-to-Liquid Ratio | Varies | Affects extraction efficiency | pensoft.netmdpi.com |

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure as the extraction solvent. ajgreenchem.comresearchgate.net Supercritical fluids possess properties of both liquids (density and solvating power) and gases (viscosity and diffusivity), allowing for efficient extraction. ajgreenchem.comresearchgate.net Supercritical carbon dioxide (SC-CO2) is the most commonly used solvent in SFE due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and ease of removal from the extract. sk-skrlj.comajgreenchem.com

SFE is considered a green extraction technique, offering advantages such as reduced or eliminated organic solvent usage, faster extraction times, and the ability to extract heat-sensitive compounds without degradation. ajgreenchem.commdpi.comroutledge.com The solvating power of a supercritical fluid can be tuned by adjusting the temperature and pressure, allowing for selective extraction of different compounds. ajgreenchem.comscirp.org For the extraction of more polar compounds, modifiers or co-solvents, such as ethanol or methanol, are often added to SC-CO2 to increase its polarity. mdpi.comscirp.org

Parameters influencing SFE include pressure, temperature, flow rate of the supercritical fluid, extraction time, particle size of the plant material, and the type and concentration of any co-solvent used. ajgreenchem.commdpi.comscirp.org

While direct applications or specific parameters for SFE of this compound are not detailed in the search results, SFE is widely applied for extracting various phytochemicals, including glycosides, from natural sources. ajgreenchem.commdpi.comroutledge.com The ability to tune the selectivity by adjusting pressure and temperature, along with the use of co-solvents, makes SFE a potential method for the targeted extraction of this compound. ajgreenchem.commdpi.comscirp.org

Table 3: Key Parameters in SFE

| Parameter | Description | Observed Effect (General) | Source |

| Pressure | Affects fluid density and solvating power | Increased pressure generally increases solubility and yield | ajgreenchem.commdpi.comscirp.org |

| Temperature | Affects fluid density and solute volatility | Complex effect; needs optimization based on pressure and solute properties | ajgreenchem.commdpi.comscirp.org |

| Co-solvent (e.g., Ethanol) | Added to increase polarity of SC-CO2 for extracting polar compounds | Enhances extraction of polar analytes | mdpi.comscirp.org |

| Flow Rate | Rate at which the supercritical fluid passes through the sample | Affects extraction efficiency and time | ajgreenchem.com |

| Extraction Time | Duration of the extraction process | Influences the total amount of compound extracted | ajgreenchem.com |

Isolation Methodologies

Following the initial extraction, isolation of this compound typically involves various chromatographic techniques to purify the compound from the complex mixture of the crude extract. Common isolation strategies for compounds from Rehmannia glutinosa extracts, which would likely be applied to this compound, include column chromatography using stationary phases such as silica (B1680970) gel or reversed-phase C18, and preparative High-Performance Liquid Chromatography (p-HPLC). researchgate.netmdpi.commagtechjournal.com

For example, one study describing the isolation of compounds from Rehmannia glutinosa involved sequential partitioning of a methanol extract with hexanes, ethyl acetate, and n-butanol, followed by fractionation using silica gel column chromatography and Medium Pressure Liquid Chromatography (MPLC). mdpi.com Further purification of fractions containing the target compounds was achieved using silica gel chromatography. mdpi.com Another study on Rehmannia Radix Preparata used refluxing with 70% acetone, followed by repeated purification using ODS (Octadecylsilyl) column chromatography, silica gel chromatography, and p-HPLC. magtechjournal.com These multi-step chromatographic approaches are essential for obtaining pure this compound.

Chromatographic Isolation and Purification Strategies

Chromatographic methods are essential for the isolation and purification of natural products from complex plant extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. Various chromatographic strategies, ranging from traditional column chromatography to more advanced high-performance techniques, are employed in the isolation of compounds from Rehmannia glutinosa, including methodologies applicable to the isolation of terpene glycosides like this compound.

Column Chromatography (CC) and Medium Pressure Liquid Chromatography (MPLC) Applications

Column chromatography (CC) is a widely used technique for the initial separation of crude extracts into fractions. In the context of isolating compounds from Rehmannia glutinosa, silica gel column chromatography has been utilized to fractionate extracts. phcog.com Following initial fractionation by silica gel CC, Medium Pressure Liquid Chromatography (MPLC) is often employed for further separation of specific fractions. phcog.commdpi.com MPLC operates at moderate pressures and flow rates, offering improved resolution and speed compared to traditional open column chromatography. MPLC can be performed using various stationary phases, such as silica gel mdpi.comcup.edu.cnstratochem.com or reversed-phase materials like C18. mdpi.com Solvent systems for MPLC separation of compounds from Rehmannia glutinosa have included mixtures of dichloromethane (B109758) and methanol, or dichloromethane and acetone. mdpi.com

Here is a summary of chromatographic methods applied to Rehmannia glutinosa extracts based on the search results:

| Chromatography Type | Stationary Phase | Mobile Phase | Application Context | Source |

| Silica gel CC | Silica gel | n-hexane-EtOAc | Initial fractionation of extract | phcog.com |

| MPLC | Silica gel | CH₂Cl₂-MeOH, CH₂Cl₂-acetone | Further separation of fractions | mdpi.com |

| MPLC | RP C-18 | Not explicitly specified for this step | Further separation of fractions | mdpi.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful techniques used for both the analysis and preparative isolation of natural products. These methods offer high resolution and sensitivity. For the isolation of compounds from Rehmannia glutinosa extracts, semi-preparative reversed-phase (RP) C18 HPLC has been used as a purification step after initial separation by MPLC. mdpi.com Mobile phases for RP-HPLC purification of compounds from Rehmannia glutinosa have included mixtures of methanol-water or acetonitrile-water. mdpi.com HPLC and UHPLC systems are capable of precise fractionation, allowing for the collection of highly purified compounds based on their retention times. thermofisher.com

Biosynthesis and Biotransformation Pathways of Rehmaionoside a

Elucidation of Precursor Molecules and Metabolic Intermediates

Iridoid glycosides are monoterpenoids derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are supplied by the MEP pathway nih.govmdpi.com. Key enzymes in the early steps of this pathway include 1-deoxyxylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) nih.gov. Geranyl diphosphate (B83284) (GPP), a precursor of monoterpenes, is synthesized from IPP and DMAPP under the catalysis of geranyl pyrophosphate synthase (GPPS) nih.gov. While the specific intermediates leading directly to rehmaionoside A are not fully detailed in the search results, the general iridoid biosynthesis pathway involves the cyclization of a monoterpene precursor to form the iridoid skeleton, followed by further modifications, including glycosylation mdpi.com. Studies on other iridoid glycosides in R. glutinosa, such as catalpol (B1668604) and ajugol, indicate a common pathway involving enzymes like iridoid synthase (IS) which catalyzes the cyclization of 10-oxogeranial mdpi.com. This compound is an ionone (B8125255) glucoside, which are a type of norcarotenoid glycoside mdpi.comjst.go.jp. Ionones are decarbonated sesquiterpenes comprising cyclised isoprene (B109036) units researchgate.net. This suggests a potential link or parallel pathway involving carotenoid metabolism, although the direct conversion pathway to this compound is not explicitly described.

Identification and Characterization of Biosynthetic Enzymes

Several key enzymes are involved in the biosynthesis of iridoid glycosides in R. glutinosa. These include enzymes from the MEP pathway and those specific to iridoid synthesis nih.govpomics.com.

Glycosyltransferases and Their Substrate Specificity

Glycosyltransferases (GTs) play a crucial role in the final steps of glycoside biosynthesis by catalyzing the transfer of sugar moieties from activated sugar donors to acceptor molecules frontiersin.orgmdpi.com. This process is essential for forming the glycosidic bond in compounds like this compound mdpi.com. GTs exhibit high regioselectivity and stereoselectivity frontiersin.orgmdpi.com. While the specific glycosyltransferase responsible for the glycosylation step in this compound biosynthesis is not identified in the provided information, studies on other glycosides in R. glutinosa, such as phenylethanoid glycosides, have identified relevant GTs like UDP-glucose glucosyltransferases (UGTs) nih.gov. The substrate specificity of GTs is determined by their structure and the nature of both the sugar donor (often UDP-sugars) and the acceptor molecule mdpi.comnih.govresearchgate.net.

Other Key Enzymes in Iridoid and Glycoside Biosynthesis

Enzymes involved in the early stages of iridoid biosynthesis in R. glutinosa include DXS, DXR, and GPPS, which are part of the MEP pathway nih.gov. Other key enzymes in the iridoid pathway include geraniol (B1671447) 10-hydroxylase (G10H) and 10-hydroxygeraniol oxidoreductase (10HGO) pomics.com. These enzymes catalyze the conversion of geranyl diphosphate into intermediates that are then cyclized by iridoid synthase (IS) mdpi.com. Aldehyde dehydrogenase (ALDH), flavanone (B1672756) 3-hydroxylase (F3H), 2-hydroxyisoflavanone (B8725905) dehydratase (2FHD), deacetoxycephalosporin-C hydroxylase (DCH), uroporphyrinogen decarboxylase (UPD), UDP-glucuronic acid decarboxylase (UGD), and squalene (B77637) monooxygenase (SQM) have been proposed to be involved in the synthesis of catalpol from iridotrial, suggesting their potential involvement in the biosynthesis of other iridoid glycosides as well mdpi.com.

Genetic and Genomic Basis of this compound Biosynthesis

The biosynthesis of bioactive compounds in R. glutinosa, including iridoid glycosides, is regulated at the genetic level sophiapublisher.com. Genomic and transcriptomic studies have provided insights into the genes involved in these pathways nih.govmdpi.com.

Gene Expression Profiling in Rehmannia glutinosa

Gene expression profiling studies in R. glutinosa have identified genes involved in the biosynthesis of secondary metabolites, including iridoid glycosides nih.govmdpi.com. The expression levels of genes such as DXS, DXR, GPPS, G10H, and 10HGO have been analyzed in different tissues and growth stages of R. glutinosa, showing tissue specificity and correlation with iridoid accumulation nih.govpomics.com. For example, the expression of these genes was found to be upregulated under specific conditions, enhancing the accumulation of iridoid glycosides . DNA methylation has also been shown to influence the expression of genes related to iridoid glycoside synthesis in R. glutinosa nih.govbiorxiv.org.

Transcriptomic and Proteomic Analysis of Biosynthetic Pathways

Transcriptomic analysis of R. glutinosa has revealed a large number of unigenes related to secondary metabolite biosynthesis, including those involved in the iridoid glycoside pathway nih.govmdpi.com. These studies have identified homologous genes encoding key enzymes in terpenoid and iridoid biosynthesis mdpi.commdpi.com. Integrated transcriptomic and proteomic analyses have been used to understand the molecular mechanisms underlying various processes in R. glutinosa, including the formation of tuberous roots and the response to replant disease, which involve changes in metabolic pathways and protein expression nih.govoup.comrsc.orgresearchgate.net. While specific proteomic data directly linking protein abundance to this compound biosynthesis is limited in the provided results, these studies demonstrate the application of proteomic analysis to investigate metabolic pathways in R. glutinosa nih.govoup.comresearchgate.net. Differentially expressed genes and proteins identified through these analyses are often enriched in pathways related to secondary metabolism oup.comrsc.org.

Here is a summary table of key enzymes and genes mentioned in the context of iridoid and glycoside biosynthesis in Rehmannia glutinosa:

| Enzyme/Gene | Role in Biosynthesis Pathway |

| DXS (1-deoxyxylulose-5-phosphate synthase) | Early enzyme in MEP pathway, catalyzes initial step |

| DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) | Enzyme in MEP pathway, catalyzes conversion of DXP to MEP |

| GPPS (Geranyl pyrophosphate synthase) | Synthesizes GPP from IPP and DMAPP |

| G10H (Geraniol 10-hydroxylase) | Involved in conversion of geranyl diphosphate to iridoid intermediates |

| 10HGO (10-hydroxygeraniol oxidoreductase) | Involved in conversion of geranyl diphosphate to iridoid intermediates |

| IS (Iridoid synthase) | Catalyzes cyclization of 10-oxogeranial to epi-iridodial |

| ALDH (Aldehyde dehydrogenase) | Proposed in catalpol synthesis from iridotrial |

| F3H (Flavanone 3-hydroxylase) | Proposed in catalpol synthesis from iridotrial |

| 2FHD (2-hydroxyisoflavanone dehydratase) | Proposed in catalpol synthesis from iridotrial |

| DCH (Deacetoxycephalosporin-C hydroxylase) | Proposed in catalpol synthesis from iridotrial |

| UPD (Uroporphyrinogen decarboxylase) | Proposed in catalpol synthesis from iridotrial |

| UGD (UDP-glucuronic acid decarboxylase) | Proposed in catalpol synthesis from iridotrial |

| SQM (Squalene monooxygenase) | Proposed in catalpol synthesis from iridotrial |

| UGTs (UDP-glucose glucosyltransferases) | Catalyze glycosylation of acceptor molecules |

CRISPR-Cas and Other Gene Editing Approaches for Pathway Modulation

CRISPR-Cas9 is a gene editing technology that allows scientists to modify an organism's DNA at specific locations medlineplus.govwikipedia.org. It has revolutionized biomedical research due to its precision, cost-effectiveness, and efficiency medlineplus.govwikipedia.org. The system typically involves the Cas9 enzyme and a guide RNA that directs the enzyme to a target DNA sequence, where it makes a cut medlineplus.govcrisprtx.com. This can lead to gene inactivation, deletion of DNA segments, or the insertion of new genetic material crisprtx.com. Other gene editing tools also exist, such as those using Cas9 nickases to induce single-strand nicks wikipedia.org.

While the search results confirm the successful application of the CRISPR/Cas9 system in R. glutinosa with demonstrated high editing efficiency, paving the way for future genetic modifications aimed at improving yield and quality, there is no specific mention of CRISPR-Cas or other gene editing approaches being directly applied to modulate the biosynthetic pathway specifically for this compound production . However, the successful application of this technology in R. glutinosa suggests its potential for targeted modification of genes involved in iridoid glycoside biosynthesis, which could indirectly impact this compound levels.

Metabolic Engineering and Synthetic Biology for Enhanced Production

Metabolic engineering and synthetic biology are increasingly used to enhance the production of valuable natural products, including those from plants frontiersin.orgnih.govnih.gov. Metabolic engineering focuses on manipulating metabolic pathways in cells to improve the production of desired compounds by altering the organism's DNA to optimize biochemical processes mdpi.com. Synthetic biology involves the assembly of novel biological components and their integration into cells nih.gov. These approaches aim to create engineered microbes or plants that can produce target compounds more efficiently and sustainably nih.govnih.govsciepublish.com.

Challenges in producing plant natural products from their native sources include low abundance and variability due to environmental factors nih.gov. Chemical synthesis can be costly and environmentally unfriendly nih.govnih.gov. Metabolic engineering and synthetic biology offer promising alternatives by reconstructing biosynthetic pathways in heterologous hosts or optimizing them in plant systems nih.govnih.gov.

Heterologous Expression in Microbial Hosts

Heterologous expression involves transferring and expressing biosynthetic gene clusters from one organism into a different, often more genetically amenable, host nih.govmdpi.com. This approach can overcome limitations associated with native producers, such as slow growth or difficulty in genetic manipulation nih.gov. Microbial hosts like Escherichia coli and Saccharomyces cerevisiae are frequently used for heterologous expression due to their rapid growth, available genetic tools, and well-understood metabolism sciepublish.commdpi.com.

Reconstruction of biosynthetic pathways in heterologous microorganisms offers a scalable method for obtaining sufficient quantities of desired natural products using inexpensive renewable resources nih.gov. While the search results discuss the successful heterologous expression of various natural product pathways in microbial hosts like E. coli and yeast, there is no specific information about the heterologous expression of the this compound biosynthetic pathway in microbial systems sciepublish.commdpi.comnih.govchemrxiv.org. However, the general success in producing other plant-derived compounds in microbes suggests that this could be a potential strategy for this compound.

Pathway Reconstruction and Optimization in Plant Systems

Metabolic engineering in plants aims to optimize the production of secondary metabolites within the plant itself frontiersin.orgresearchgate.net. This can involve manipulating the expression of genes related to biosynthesis or considering the entire metabolic network to redirect central metabolites towards the production of target compounds researchgate.netmdpi.com. Techniques include altering enzyme activities or using transcription factors to regulate gene expression mdpi.com.

Metabolic modeling has emerged as a tool for steering metabolic engineering efforts in plants, facilitating the direct and sustainable extraction of bioactive compounds frontiersin.org. By analyzing metabolic networks, researchers can identify potential genetic targets or optimal conditions to enhance production frontiersin.org. Overexpression of genes in a biosynthetic pathway and inhibition of genes in competitive pathways are key strategies in engineered microorganisms for bioactive compound biosynthesis, and similar principles can be applied to plant systems nih.gov.

Although the search results highlight the potential of metabolic engineering and synthetic biology for producing plant natural products and mention the identification and manipulation of genes involved in other pathways in R. glutinosa, there is no specific information detailing the reconstruction or optimization of the this compound pathway directly within Rehmannia glutinosa using these techniques . Research has investigated the dynamic accumulation of glycosides like this compound in different parts of the plant, which could inform strategies for optimizing its production in plant systems .

Biological Activities and Molecular Mechanisms of Action of Rehmaionoside a

Anti-inflammatory Mechanisms of Rehmaionoside A

The anti-inflammatory effects of this compound are attributed to its ability to modulate key aspects of the inflammatory cascade, including the production of inflammatory mediators, the activity of signaling pathways, and cellular interactions .

Inhibition of Signaling Pathways (e.g., NF-κB, MAPK)

Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), are central regulators of inflammatory gene expression medchemexpress.comunisi.it. Activation of these pathways leads to the production of numerous pro-inflammatory molecules. Studies indicate that this compound can inhibit these signaling pathways. For instance, this compound has been shown to inhibit NF-κB and MAPK signaling pathways in microglia, which are immune cells in the central nervous system that contribute to neuroinflammation medchemexpress.com. Inhibition of NF-κB can involve preventing the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of NF-κB researchgate.net. Similarly, modulation of MAPK pathways, such as p38, has been observed with related compounds, leading to reduced inflammatory responses researchgate.net.

Enzyme Activity Modulation (e.g., Cyclooxygenase, Lipoxygenase)

Enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX) are critical in the synthesis of eicosanoids, which are potent mediators of inflammation researchgate.netmdpi.com. COX enzymes, particularly COX-2, are often upregulated during inflammation and produce prostaglandins, while LOX enzymes produce leukotrienes frontiersin.orgnih.gov. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs mdpi.com. While direct experimental data specifically detailing this compound's inhibitory effects on COX and LOX enzymes is limited in the provided search results, studies on related compounds from Rehmannia glutinosa and other natural products highlight the importance of modulating these enzymes in mediating anti-inflammatory effects capes.gov.brnih.gov.

Cellular Interactions in Inflammatory Responses

This compound's anti-inflammatory effects also involve influencing the behavior of cells involved in the immune and inflammatory responses. For example, this compound has been shown to promote M2 polarization in microglia in vitro medchemexpress.com. M2 macrophages are associated with the resolution of inflammation and tissue repair, in contrast to M1 macrophages which are pro-inflammatory frontiersin.org. This suggests that this compound may contribute to resolving inflammation by shifting the balance of macrophage polarization frontiersin.orgmedchemexpress.com. Additionally, network pharmacology analysis has indicated that this compound, as a component of Rehmannia glutinosa, may interact with targets such as ADAM17, which are involved in regulating inflammatory responses and cellular senescence nih.gov.

Antioxidant Mechanisms of this compound

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various diseases, including inflammatory conditions frontiersin.org. This compound exhibits antioxidant properties, which complement its anti-inflammatory effects .

Direct Free Radical Scavenging Capabilities

One of the primary mechanisms by which antioxidants exert their effects is by directly scavenging free radicals mdpi.combioline.org.br. Free radicals are highly reactive molecules that can damage cellular components. This compound is known to possess free radical scavenging capabilities . Studies evaluating the antioxidant activity of compounds often utilize assays such as the DPPH radical scavenging method researchgate.netbioline.org.br. While specific quantitative data on this compound's direct free radical scavenging activity from the provided results is not extensive, its classification as a compound with antioxidant effects suggests it can neutralize free radicals, thereby reducing oxidative stress .

Protection Against Oxidative Stress-Induced Cellular Damage

Oxidative stress can lead to damage of cellular macromolecules, including lipids, DNA, RNA, and proteins, contributing to the pathogenesis of diseases and aging frontiersin.orgscielo.br. Antioxidants can help protect cells by scavenging free radicals and modulating pathways involved in oxidative responses biosynth.comnih.gov.

This compound is recognized for its potential antioxidant effects biosynth.com. Its mode of action may involve the scavenging of free radicals biosynth.com. Although specific data on this compound's direct protective effects against oxidative stress-induced cellular damage are not extensively detailed in the provided results, its classification as a compound with antioxidant properties suggests this potential biosynth.com. Other compounds with antioxidant activity have been shown to protect cells from damage caused by free radicals in various models researchgate.netsmolecule.com.

Enzyme Inhibition Profiles of this compound

Enzyme inhibition is a key mechanism by which many bioactive compounds exert their effects. Investigations into the enzyme inhibition profiles of this compound can provide insights into its potential therapeutic applications, particularly in metabolic disorders.

Alpha-Glucosidase Inhibitory Activity Investigations

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose, influencing postprandial blood glucose levels frontiersin.org. Inhibiting alpha-glucosidase can be a strategy for managing hyperglycemia in conditions like diabetes frontiersin.org.

Research has evaluated the alpha-glucosidase inhibitory effects of this compound. In one study, this compound (compound 7) was isolated from Camellia sasanqua and evaluated for its inhibitory effects on alpha-glucosidase and alpha-amylase researchgate.netnih.govresearchgate.nettandfonline.com. However, this study reported that other compounds isolated, specifically compounds 3 and 4 (dihydrostilbene glycosides and catechin, respectively), showed alpha-glucosidase inhibitory activity with IC50 values of 77.6 ± 1.6 μM and 72.4 ± 1.3 μM, respectively, while this compound was listed among the tested compounds but no specific inhibitory activity data was provided for it in the abstract researchgate.netnih.govresearchgate.net. Another study mentioned evaluating isolated compounds for alpha-glucosidase inhibition activity, and that six compounds showed obvious inhibitory effects, but it does not specify if this compound was among them or provide its specific activity researchgate.net.

Alpha-Amylase Inhibitory Activity Investigations

Alpha-amylase is another enzyme involved in carbohydrate digestion, breaking down starch into smaller saccharides rsc.orgscielo.br. Inhibition of alpha-amylase can also contribute to reducing postprandial blood glucose levels.

Similar to alpha-glucosidase, this compound has been included in studies investigating alpha-amylase inhibition. The study on Camellia sasanqua that tested this compound for alpha-glucosidase inhibition also evaluated its effect on alpha-amylase researchgate.netnih.govresearchgate.nettandfonline.com. In this study, compound 1 showed alpha-amylase inhibitory activity with an IC50 value of 53.7 ± 1.6 μM, but specific data for this compound was not presented in the abstract researchgate.netnih.gov. Another study on Dendrobium nobile reported on the alpha-amylase inhibitory activity of sesquiterpene glycosides, with dendroside G showing a relatively good effect with an IC50 of 1.06 ± 0.06 mg/mL, but did not mention this compound scielo.br.

Based on the available abstracts, while this compound has been included in studies evaluating alpha-glucosidase and alpha-amylase inhibition, specific data confirming its direct inhibitory activity on these enzymes is not clearly presented.

Other Relevant Enzyme Target Identification and Characterization

Beyond alpha-glucosidase and alpha-amylase, research utilizing network pharmacology has explored other potential enzyme targets of this compound.

A study employing network pharmacology to investigate the mechanisms of Rehmannia glutinosa in treating sepsis identified potential interactions between active components and specific targets through molecular docking nih.govresearchgate.netnih.gov. This research highlighted potential interactions between this compound and ADAM17 (ADAM metallopeptidase domain 17) nih.govresearchgate.netnih.govresearchgate.net. Molecular docking indicated that this compound binds to ADAM17 with a binding affinity of -5.775 kcal/mol researchgate.net. The same study also suggested a binding affinity of -6.437 kcal/mol for PNP (Purine nucleoside phosphorylase) with this compound researchgate.net. ADAM17 is involved in the shedding of various cell surface proteins, including TNF-alpha, and has roles in inflammation and immune responses nih.gov. PNP is an enzyme involved in purine (B94841) metabolism.

Another network pharmacology study investigating Rehmannia glutinosa in blood deficiency syndrome identified potential key targets, including AKT1 and NOS3, in the PI3K-AKT pathway mdpi.comnih.gov. While this compound is a component of Rehmannia glutinosa, this study focused on the targets of processed Rehmannia glutinosa and the added components after processing, and did not specifically detail molecular docking results for this compound with these targets in the provided abstract nih.gov.

Research combining metabolomics and network pharmacology to study the antithrombotic bioactivity of Rehmannia glutinosa identified potential targets including PLA2G2A, CYP2C9, PTGS1, and ALOX5 dovepress.com. Rehmaionoside C was mentioned in relation to these targets, but this compound was not explicitly discussed in this context in the provided abstract dovepress.com.

Cellular and Molecular Target Identification and Characterization

Understanding the cellular and molecular targets of this compound is crucial for elucidating its mechanisms of action.

Studies using network pharmacology and molecular docking have provided insights into potential molecular targets. As mentioned earlier, ADAM17 and PNP have been identified as potential targets for this compound based on molecular docking studies nih.govresearchgate.netnih.govresearchgate.net. These targets are involved in diverse cellular processes, including inflammation and purine metabolism nih.govresearchgate.net.

Research on Rehmannia glutinosa, the source of this compound, suggests that its bioactive compounds can target various cellular and molecular components and modulate signal transduction pathways . While this broader statement applies to the plant extract, it provides a framework for understanding the potential scope of this compound's interactions within cells.

A study investigating the potential of compounds from Rehmannia glutinosa to activate AMPK (AMP-activated protein kinase) identified this compound among the isolated compounds mdpi.com. AMPK is a cellular energy sensor and a key therapeutic target for metabolic diseases mdpi.com. While the study investigated the AMPK activation potential of other compounds, the specific activity of this compound in this regard was not detailed in the provided abstract mdpi.com.

Another study using network pharmacology in the context of sepsis treatment indicated significant involvement of identified targets in inflammation and Th17 cell differentiation nih.govresearchgate.netnih.gov. Molecular docking suggested potential interactions between this compound and ADAM17, and rehmapicrogenin (B1255070) with CD81 nih.govresearchgate.netnih.gov. This suggests that this compound may influence immune functions by targeting molecules involved in these processes nih.govresearchgate.netnih.gov.

The available information suggests that this compound may exert its biological effects through interactions with enzymes like ADAM17 and PNP, and potentially influence pathways related to oxidative stress, inflammation, and immune responses. Further targeted research is needed to fully characterize the cellular and molecular targets of this compound and the downstream effects of these interactions.

| Compound Name | PubChem CID |

| This compound | 10023290 |

Data Table: Potential Enzyme Targets and Binding Affinity of this compound

| Enzyme Target | Binding Affinity (kcal/mol) | Research Method | Source |

| ADAM17 | -5.775 | Molecular Docking | researchgate.net |

| PNP | -6.437 | Molecular Docking | researchgate.net |

Note: The data presented in the table is based on molecular docking studies and indicates potential interactions that require further experimental validation.

While some studies included this compound in enzyme inhibition assays for alpha-glucosidase and alpha-amylase, specific quantitative data for its inhibitory activity was not available in the provided abstracts researchgate.netnih.govresearchgate.net.##

This compound is a glycoside compound isolated from the roots of Rehmannia glutinosa, a plant with a long history of use in traditional Chinese medicine biosynth.com. It is classified as an iridoid glycoside biosynth.com. Research indicates that this compound exhibits biological activities, including antioxidant and potentially anti-inflammatory effects, mediated through interactions with cellular pathways biosynth.com.

Protection Against Oxidative Stress-Induced Cellular Damage

Oxidative stress is a significant contributor to cellular damage, affecting macromolecules such as lipids, DNA, RNA, and proteins, and is implicated in the pathogenesis of various diseases and the aging process frontiersin.orgscielo.br. Antioxidant compounds can confer cellular protection by scavenging free radicals and modulating signaling pathways involved in oxidative responses biosynth.comnih.gov.

This compound is recognized for its potential antioxidant effects biosynth.com. Its mechanism of action may involve the scavenging of free radicals biosynth.com. Although comprehensive data specifically on this compound's direct protective effects against oxidative stress-induced cellular damage is not extensively presented in the provided search results, its classification as a compound possessing antioxidant properties suggests this protective potential biosynth.com. Studies on other compounds with antioxidant activity have shown their capacity to protect cells from damage induced by free radicals in various experimental models researchgate.netsmolecule.com.

Enzyme Inhibition Profiles of this compound

The inhibition of enzyme activity represents a crucial mechanism through which many bioactive compounds exert their pharmacological effects. Investigating the enzyme inhibition profiles of this compound can provide valuable insights into its potential therapeutic applications, particularly in the context of metabolic disorders.

Alpha-Glucosidase Inhibitory Activity Investigations

Alpha-glucosidase is an enzyme found in the brush border of the small intestine that is responsible for hydrolyzing complex carbohydrates into absorbable glucose, thereby influencing postprandial blood glucose levels frontiersin.org. Inhibition of alpha-glucosidase is a recognized strategy for managing hyperglycemia, particularly in conditions such as diabetes mellitus frontiersin.org.

Research efforts have included the evaluation of this compound for its potential alpha-glucosidase inhibitory effects. In one study, this compound (identified as compound 7) was isolated from Camellia sasanqua and assessed for its inhibitory activities against both alpha-glucosidase and alpha-amylase researchgate.netnih.govresearchgate.nettandfonline.com. However, the abstract of this study reported that other isolated compounds, specifically compounds 3 and 4 (identified as dihydrostilbene glycosides and catechin, respectively), demonstrated alpha-glucosidase inhibitory activity with IC50 values of 77.6 ± 1.6 μM and 72.4 ± 1.3 μM, respectively, while specific inhibitory activity data for this compound was not provided researchgate.netnih.govresearchgate.net. Another study mentioned the evaluation of isolated compounds for alpha-glucosidase inhibition, noting that six compounds showed significant inhibitory effects, but did not specify if this compound was among these active compounds or provide its specific activity researchgate.net.

Alpha-Amylase Inhibitory Activity Investigations

Alpha-amylase is another enzyme involved in the digestive process of carbohydrates, catalyzing the hydrolysis of starch into smaller saccharides rsc.orgscielo.br. Inhibition of alpha-amylase can also contribute to the attenuation of postprandial blood glucose excursions.

Similar to the investigations into alpha-glucosidase inhibition, this compound has been included in studies examining alpha-amylase inhibition. The study on Camellia sasanqua that evaluated this compound for alpha-glucosidase inhibition also assessed its effects on alpha-amylase researchgate.netnih.govresearchgate.nettandfonline.com. In this study, compound 1 exhibited alpha-amylase inhibitory activity with an IC50 value of 53.7 ± 1.6 μM, but specific data for this compound was not presented in the abstract researchgate.netnih.gov. A separate study focusing on Dendrobium nobile reported on the alpha-amylase inhibitory activity of sesquiterpene glycosides, with dendroside G showing a relatively good effect (IC50 of 1.06 ± 0.06 mg/mL), but did not include this compound in its discussion scielo.br.

Other Relevant Enzyme Target Identification and Characterization

Beyond its potential interactions with alpha-glucosidase and alpha-amylase, research employing network pharmacology approaches has explored other potential enzyme targets of this compound.

A study utilizing network pharmacology to investigate the therapeutic mechanisms of Rehmannia glutinosa in the context of sepsis identified potential interactions between the active components of the plant and specific protein targets through molecular docking simulations nih.govresearchgate.netnih.gov. This research highlighted potential interactions between this compound and ADAM17 (ADAM metallopeptidase domain 17) nih.govresearchgate.netnih.govresearchgate.net. Molecular docking analysis suggested that this compound binds to ADAM17 with a binding affinity of -5.775 kcal/mol researchgate.net. The same study also indicated a potential binding interaction between this compound and PNP (Purine nucleoside phosphorylase) with a binding affinity of -6.437 kcal/mol researchgate.net. ADAM17 is an enzyme involved in the proteolytic shedding of various cell surface proteins, including tumor necrosis factor-alpha (TNF-alpha), and plays roles in inflammatory and immune responses nih.gov. PNP is an enzyme involved in the metabolic pathway of purines.

Another network pharmacology study focusing on Rehmannia glutinosa in the treatment of blood deficiency syndrome identified potential key targets, including AKT1 and NOS3, within the PI3K-AKT signaling pathway mdpi.comnih.gov. While this compound is a known constituent of Rehmannia glutinosa, this study primarily focused on the targets of processed Rehmannia glutinosa and components introduced during processing, and the provided abstract did not specifically detail molecular docking results for this compound with AKT1 and NOS3 nih.gov.

Research combining metabolomics and network pharmacology to investigate the antithrombotic bioactivity of Rehmannia glutinosa identified potential targets such as PLA2G2A, CYP2C9, PTGS1, and ALOX5 dovepress.com. Rehmaionoside C was mentioned in relation to these targets, but this compound was not explicitly discussed in this specific context within the provided abstract dovepress.com.

Cellular and Molecular Target Identification and Characterization

Identifying and characterizing the specific cellular and molecular targets of this compound is fundamental to understanding its mechanisms of action and biological effects.

Studies employing network pharmacology and molecular docking techniques have provided initial insights into potential molecular targets. As previously noted, ADAM17 and PNP have been identified as potential targets for this compound based on molecular docking studies nih.govresearchgate.netnih.govresearchgate.net. These targets are involved in diverse cellular processes, including inflammation and purine metabolism nih.govresearchgate.net.

Research on Rehmannia glutinosa, the botanical source of this compound, suggests that the plant's bioactive compounds collectively interact with various cellular and molecular components and can modulate signal transduction pathways . While this provides a general understanding of the plant extract's activity, it underscores the potential for this compound to engage with multiple targets within cellular systems.

A study investigating the potential of compounds isolated from Rehmannia glutinosa to activate AMPK (AMP-activated protein kinase) included this compound among the tested compounds mdpi.com. AMPK is a critical cellular energy sensor and a significant therapeutic target for metabolic diseases mdpi.com. However, the specific AMPK activation potential of this compound was not detailed in the provided abstract mdpi.com.

Another network pharmacology study in the context of sepsis treatment indicated that the identified targets were significantly involved in inflammation and Th17 cell differentiation pathways nih.govresearchgate.netnih.gov. Molecular docking results suggested potential interactions between this compound and ADAM17, and rehmapicrogenin with CD81 nih.govresearchgate.netnih.gov. This suggests that this compound may influence immune functions by interacting with molecules involved in these cellular processes nih.govresearchgate.netnih.gov.

The available information suggests that this compound may exert its biological effects through interactions with enzymes such as ADAM17 and PNP, and potentially influence pathways related to oxidative stress, inflammation, and immune responses. Further targeted experimental research is necessary to definitively identify and characterize the cellular and molecular targets of this compound and to fully elucidate the downstream consequences of these interactions.

| Compound Name | PubChem CID |

| This compound | 10023290 |

Data Table: Potential Enzyme Targets and Binding Affinity of this compound

| Enzyme Target | Binding Affinity (kcal/mol) | Research Method | Source |

| ADAM17 | -5.775 | Molecular Docking | researchgate.net |

| PNP | -6.437 | Molecular Docking | researchgate.net |

Note: The data presented in this table are derived from molecular docking studies, which predict potential interactions. These findings require experimental validation to confirm the binding and functional effects of this compound on these enzymes.

Receptor Binding and Ligand-Target Interactions

This compound, as a component of Rehmannia glutinosa, has been investigated for its potential interactions with biological targets. Molecular docking studies have explored the binding of this compound to specific proteins. For instance, in a study investigating the mechanisms of Rehmannia glutinosa in treating sepsis, molecular docking highlighted potential interactions between this compound and ADAM17, as well as PNP nih.gov. These interactions suggest potential mechanisms by which this compound may exert its effects nih.gov. Ligand-target interactions are fundamental to the biological function of compounds, where a ligand binds to a receptor protein, often inducing a conformational change that affects the protein's functional state wikipedia.org. The affinity of a ligand for its binding site is a key characteristic of this interaction wikipedia.org.

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) networks are valuable tools for systematically investigating complex biological activities within cells mdpi.com. While general studies on Rehmannia glutinosa have utilized PPI network analysis to identify potential therapeutic targets of its components, specific detailed PPI network analysis focusing solely on this compound is less extensively documented in the provided search results nih.govfrontiersin.org. However, studies on Rehmannia glutinosa in the context of sepsis treatment have constructed PPI networks where key proteins interacting with active components, including this compound, were identified nih.gov. These networks can reveal the interconnectedness of proteins involved in disease pathways and the potential points of intervention by compounds like this compound nih.govwikipedia.org.

Impact on Specific Cellular Pathways (e.g., AMPK signaling, related to R. glutinosa components)

Components of Rehmannia glutinosa, including iridoid glycosides, have been studied for their impact on specific cellular pathways. The AMP-activated protein kinase (AMPK) signaling pathway is particularly relevant, as it is involved in metabolic diseases like type 2 diabetes and obesity mdpi.com. Research has explored the potential of compounds from Rehmannia glutinosa to activate AMPK mdpi.comnih.gov. One study identified a compound from R. glutinosa as a potential AMPK activator through in silico simulations and in vitro assays mdpi.comnih.gov. While this study highlights the potential of R. glutinosa components to modulate AMPK, the specific role and impact of this compound on AMPK signaling requires further focused investigation based on the provided results. Rehmannia glutinosa is known to influence various physiological pathways, contributing to its diverse pharmacological effects researchgate.net.

Target Validation through Genetic and Pharmacological Approaches

Target validation is a critical step in drug discovery, confirming that a specific gene or protein is a viable therapeutic target globenewswire.com. This process often involves both genetic and pharmacological approaches globenewswire.combiocon.re.kr. Genetic methods, such as knockdown or knockout studies, and pharmacological tools, like specific inhibitors, are used to experimentally validate the role of a target in a disease pathway globenewswire.combiocon.re.kr. While the provided search results discuss target validation in a general context and in relation to other compounds from Rehmannia glutinosa (like Rehmaionoside C and Frehmaglutin D binding to estrogen receptors), specific studies detailing the target validation of this compound through dedicated genetic or pharmacological approaches were not prominently found globenewswire.comnih.govgenomics.com.

Immunomodulatory Effects of this compound (as a constituent of R. glutinosa)

Rehmannia glutinosa is recognized for its immunomodulatory properties researchgate.net. As a constituent of this plant, this compound is likely to contribute to these effects. The plant's immunomodulatory activities include enhancing immune function and modulating the immune and inflammatory microenvironment researchgate.net.

Modulation of Immune Cell Activity

Rehmannia glutinosa has been shown to enhance cellular immune function scispace.com. Polysaccharides from Rehmannia glutinosa, for instance, can stimulate the proliferation and activation of immune cells like macrophages and lymphocytes . While these findings relate to the broader effects of R. glutinosa, they suggest that constituents like this compound may play a role in modulating immune cell activity. Studies on other Rehmaionosides, such as Rehmaionoside B, also indicate potential to enhance immune cell activity smolecule.com.

Effects on Cytokine and Chemokine Secretion

Cytokines and chemokines are crucial mediators of immune responses and inflammation thermofisher.comfrontiersin.org. Rehmannia glutinosa and its components have been studied for their effects on the secretion of these molecules. For example, an aqueous extract of prepared Rehmannia root has been shown to inhibit TNF-alpha secretion by inhibiting IL-1 secretion, demonstrating anti-inflammatory activity scispace.com. While the provided results highlight the influence of R. glutinosa extracts and other components on cytokine and chemokine levels, specific data detailing the direct effects of this compound on the secretion of particular cytokines and chemokines is not explicitly available in the search snippets. However, given this compound's reported anti-inflammatory effects biosynth.com, it is plausible that it influences the secretion of inflammatory mediators.

Neuroprotective Properties of this compound (as a constituent of R. glutinosa)

Rehmannia glutinosa is traditionally used for various ailments, and modern pharmacological studies have explored its neuroprotective potential. mdpi.comnih.gov this compound, as a component of this herb, is associated with these neuroprotective effects. nih.govresearchgate.net The neuroprotective properties of R. glutinosa extracts, which contain this compound, are often linked to mechanisms such as anti-inflammation and antioxidant activity. nih.gov

Protection of Neural Cells from Stress

Oxidative stress and apoptosis are critical factors in the progression of neurodegenerative conditions. mdpi.commdpi.com Compounds with antioxidant properties can help protect neural cells from damage caused by reactive oxygen species (ROS). mdpi.comyale.edu this compound has been reported to contribute to the strong antioxidant properties observed in Rehmannia glutinosa. researchgate.net While specific detailed mechanisms of how this compound directly protects neural cells from various forms of stress, such as oxidative stress and apoptosis, are still being elucidated, its presence in neuroprotective R. glutinosa extracts suggests its involvement. hku.hksmolecule.com For instance, a related compound, Rehmaionoside B, has been shown to protect neural cells from oxidative stress and apoptosis. smolecule.com This suggests a potential similar protective activity for this compound.

Impact on Neurotransmitter Systems and Synaptic Plasticity

Neurotransmitter systems and synaptic plasticity are fundamental to brain function, learning, and memory. nih.govnih.govtocris.combritannica.comacnp.orgwikipedia.orgepfl.ch Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process crucial for adapting neural circuits. nih.govnih.govacnp.orgepfl.chebi.ac.uk Neurotransmitters are key chemical messengers involved in signal transmission at synapses. tocris.combritannica.comuoregon.edu

While comprehensive studies specifically detailing this compound's direct impact on individual neurotransmitter systems or specific forms of synaptic plasticity (such as long-term potentiation or depression) are not extensively available in the provided literature, Rehmannia glutinosa extracts containing this compound have been investigated for their effects on brain function. For example, an alcohol extract of Rehmannia glutinosa, which lists this compound as a major constituent, was found to influence neuropeptide secretion and affect brain areas like the cerebral cortex and hippocampus in studies related to pain alleviation. uoregon.edu The hippocampus is a brain region significantly involved in synaptic plasticity and memory. nih.govebi.ac.uk

Structure Activity Relationship Sar Studies of Rehmaionoside a

Identification of Key Pharmacophoric Features for Biological Activity

One study mentions pharmacophore analysis being conducted to investigate potential interactions between receptors and ligands in the context of AMPK activation by compounds isolated from R. glutinosa, which included Rehmaionoside A. mdpi.com However, the specific pharmacophoric features identified for this compound in this context are not detailed. Another study on different compounds highlights the importance of a cyclopropanoindolinone partial structure as a critical pharmacophore for high biological activities. jst.go.jp While this refers to a different class of compounds, it illustrates the principle of identifying key structural elements.

Impact of Glycosidic Moiety on Activity and Bioavailability

This compound is a glycoside, meaning it contains a sugar molecule (in this case, likely a glucopyranosyl moiety based on related compounds) attached to a non-sugar aglycone. np-mrd.orgsmolecule.com The glycosidic moiety can significantly influence a compound's biological activity and bioavailability. Glycosylation can affect solubility, absorption, distribution, metabolism, and excretion. For instance, the sugar component might influence its absorption and interaction with biological targets. smolecule.com

Studies on other glycosides, such as iridoid glycosides found in Rehmannia glutinosa, indicate that during processing, these compounds can undergo thermal decomposition, leading to the cleavage of glycosidic bonds and the formation of glucose and corresponding aglycones. mdpi.comresearchgate.net This suggests that the presence or absence of the sugar moiety, as well as the type of sugar, could alter the compound's properties and potentially its activity. While not specific to this compound, a study on Rehmaionoside B notes that its sugar component might influence its absorption and interaction with biological targets. smolecule.com

Influence of Aglycone Structure on Target Interaction

The aglycone is the non-sugar component of a glycoside. In this compound, this is a terpene backbone. np-mrd.org The aglycone structure is typically responsible for the primary interaction with the biological target, while the glycosidic moiety can modulate this interaction and influence pharmacokinetic properties. The specific arrangement of functional groups on the aglycone, such as hydroxyl groups and the carbon skeleton, will determine its binding affinity and efficacy at the target site.

Computational Approaches in SAR Analysis (e.g., QSAR, 3D-QSAR)

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are valuable tools in SAR analysis. biorxiv.orgresearchgate.net QSAR models correlate the biological activity of compounds with their physicochemical properties or structural features, while 3D-QSAR considers the three-dimensional arrangement of atoms and their associated fields (e.g., steric, electrostatic) to build predictive models. biorxiv.orgjmaterenvironsci.com These methods can help identify the key structural requirements for activity and guide the design of new, more potent or selective analogs. gardp.org

One study investigating compounds from R. glutinosa for AMPK activation mentions in silico molecular docking simulations and pharmacophore analysis. mdpi.com While this study included this compound, the detailed results of QSAR or 3D-QSAR modeling specifically for this compound were not provided in the available snippets. General descriptions of QSAR and 3D-QSAR methodologies highlight their use in correlating structural features with biological activity and predicting the activity of new compounds. biorxiv.orgresearchgate.netnih.govnih.govresearchgate.net The application of such methods to this compound could provide deeper insights into its SAR.

Correlation of Structural Modifications with Modulated Biological Activities

Studies that involve isolating and characterizing different compounds from Rehmannia glutinosa, including this compound and its related analogs like Rehmaionoside B and C, provide indirect evidence for the correlation of structural variations with biological activities. mdpi.comjst.go.jpnih.govnih.govresearchgate.net this compound, B, and C are described as ionone (B8125255) glucosides or terpene glycosides with similar structural backbones but potentially differing in the aglycone structure or the glycosidic linkage/sugar moiety. np-mrd.orgjst.go.jpnih.govnih.gov this compound and B are reported to be structural isomers. nih.govmdpi.com

Evaluating the biological activities of these closely related compounds can help in understanding how subtle structural differences impact their effects. For example, if this compound and an analog with a modified sugar moiety show different activity profiles, it highlights the importance of the glycosidic part. Similarly, comparing this compound with its aglycone (if isolated and tested) would reveal the contribution of the sugar.

A study evaluating several compounds from Camellia sasanqua, including this compound, for their α-glucosidase and α-amylase inhibitory effects provides an example of comparing the activities of different natural products. researchgate.net While this study reports IC50 values for other compounds, specific activity data for this compound in these assays were not detailed in the provided snippet. researchgate.net Studies that quantify the biological activity of this compound and its naturally occurring or synthetic analogs are essential for establishing clear correlations between structural modifications and modulated biological activities.

Table: Compounds Mentioned and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10023290 |

| Rehmaionoside C | 11740990 |

| Rehmaionoside B | 104056-83-9 (CAS) / Isomer of this compound nih.govmdpi.com |

| Catalpol (B1668604) | 101102 |

| Geniposide | 15527 |

| Acteoside | 5281640 |

| Salidroside | 107498 |

| Dihydroxy-β-ionone | 5281409 |

| Rehmapicroside | 442482 |

| Uridine | 617 |

| AICAR | 60773 |

Note: PubChem CID for Rehmaionoside B was not directly found, but its CAS number and isomeric relationship to this compound are noted. nih.govmdpi.comsynzeal.com

Data Table Example (Illustrative - based on potential findings, specific data for this compound not available in snippets for these activities):

Chemical Synthesis and Semisynthesis of Rehmaionoside a and Its Analogues

Challenges and Strategies in De Novo Total Synthesis of Rehmaionoside A

Semisynthetic Modifications from Natural Precursors

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical modifications to create desired analogues. This compound is found in Rehmannia glutinosa, which also contains other iridoid glycosides like catalpol (B1668604) and rehmannioside D, as well as phenylethanoid glycosides like acteoside. researchgate.netnih.govmdpi.comfrontiersin.org These natural compounds could potentially serve as precursors for the semisynthesis of this compound analogues.

Processing methods of Rehmannia glutinosa, such as steaming, can lead to chemical changes, including the hydrolysis of glycosidic bonds in cyclic enol ether glycosides due to high temperature and water. nih.gov This suggests that natural precursors might undergo transformations during processing that could be relevant to semisynthetic approaches.

Derivatization of Hydroxyl Groups

Glycosides like this compound contain several hydroxyl groups in both the sugar and aglycone moieties. Derivatization of hydroxyl groups is a common chemical modification technique used to alter the properties of compounds, such as improving ionization efficiency for analytical techniques or modifying biological activity. researchgate.netnih.gov Methods for derivatizing hydroxyl groups include esterification with acyl chlorides or organic anhydrides, reaction with isocyanates, oxidation, sulfonation, and the use of azides or sulfonyl chlorides. researchgate.net While general methods for hydroxyl group derivatization are known chromforum.orgikm.org.myresearchgate.net, specific examples of derivatization of the hydroxyl groups in this compound were not found in the provided search results.

Modifications of the Glycosidic Bond